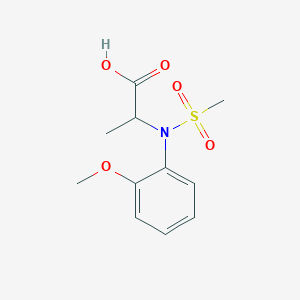

N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine

Beschreibung

BenchChem offers high-quality N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methoxy-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(11(13)14)12(18(3,15)16)9-6-4-5-7-10(9)17-2/h4-8H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJHUONADWFXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine is a compound of interest due to its potential biological activities influenced by its unique molecular structure, which includes a methoxyphenyl group and a methylsulfonyl moiety attached to an alanine backbone. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H15NO4S

- Molecular Weight : Approximately 245.31 g/mol

Antimicrobial Properties

N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine exhibits significant antimicrobial properties. It is believed to act as a competitive inhibitor of key enzymes involved in bacterial metabolism, particularly those related to folate synthesis. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antibacterial activity.

Table 1: Comparison of Antimicrobial Activity

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, similar to other sulfonamide derivatives. These effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Table 2: COX Inhibition Studies

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine | TBD | TBD | |

| Meloxicam | 83.68 | 57.14 |

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine demonstrated its potential against Mycobacterium tuberculosis. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests effective bacterial growth inhibition.

Research indicates that the compound may inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. This mechanism is particularly relevant for developing new anti-tuberculosis agents, as alanine racemase is essential for the survival of M. tuberculosis.

Table 3: Alanine Racemase Inhibition

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine has been studied for its potential as an antibacterial agent due to its sulfonamide structure. Sulfonamides are recognized for their ability to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This mechanism positions the compound as a candidate for developing new antibiotics.

Table 1: Comparison of Biological Activities

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine | Inhibition of dihydropteroate synthase | Antibacterial |

| Sulfanilamide | Inhibition of dihydropteroate synthase | First synthetic antibacterial drug |

| N-(4-sulfamoylphenyl)glycine | Antidiabetic properties | Antidiabetic effects |

Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine exhibit anti-inflammatory effects. Studies suggest that it may act on pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Antibacterial Activity Assessment

In vitro studies demonstrated that N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established sulfonamide antibiotics, indicating its potential as a therapeutic agent.

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

Case Study 2: Anti-inflammatory Effects

In vivo studies using animal models showed that administration of N-(2-methoxyphenyl)-N-(methylsulfonyl)alanine resulted in significant reductions in inflammatory markers compared to control groups. These findings support its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.